molecular formula C20H34O6 B1617841 2-ethylhexyl prop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid CAS No. 25133-98-6

2-ethylhexyl prop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid

Cat. No. B1617841
Key on ui cas rn: 25133-98-6
M. Wt: 370.5 g/mol
InChI Key: DLHQZBOTVWOEED-UHFFFAOYSA-N
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Patent
US04367323

Procedure details

In 100 g of water placed in a 200 ml-volume flask were dissolved 0.1 g of polyvinyl alcohol (degree of polymerization of 1700 and degree of saponification of 88%) and then 4 g of sodium chloride. Into the solution were added 19.8 g of 2-ethylhexyl acrylate, 0.5 g of methacrylic acid, 1.25 g of methyl methacrylate, 0.005 g of dodecyl mercaptan, and 0.1 g of lauroyl peroxide. The mixture was allowed to polymerize at temperature of 60° C. for 6 hours. The resulting suspension particles were separated by filtration, washed with water and dried, to give 2-ethylhexyl acrylate/methacrylic acid/methyl methacrylate copolymer.
[Compound]
Name
polyvinyl alcohol
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
19.8 g
Type
reactant
Reaction Step Three
Quantity
0.5 g
Type
reactant
Reaction Step Three
Quantity
1.25 g
Type
reactant
Reaction Step Three
Quantity
0.005 g
Type
reactant
Reaction Step Three
Quantity
0.1 g
Type
reactant
Reaction Step Three
Name
Quantity
100 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl-].[Na+].[C:3]([O:7][CH2:8][CH:9]([CH2:14][CH3:15])[CH2:10][CH2:11][CH2:12][CH3:13])(=[O:6])[CH:4]=[CH2:5].[C:16]([OH:21])(=[O:20])[C:17]([CH3:19])=[CH2:18].[C:22]([O:27][CH3:28])(=[O:26])[C:23]([CH3:25])=[CH2:24].C(S)CCCCCCCCCCC.C(OOC(=O)CCCCCCCCCCC)(=O)CCCCCCCCCCC>O>[C:3]([O:7][CH2:8][CH:9]([CH2:14][CH3:15])[CH2:10][CH2:11][CH2:12][CH3:13])(=[O:6])[CH:4]=[CH2:5].[C:16]([OH:21])(=[O:20])[C:17]([CH3:19])=[CH2:18].[C:22]([O:27][CH3:28])(=[O:26])[C:23]([CH3:25])=[CH2:24] |f:0.1,8.9.10|

Inputs

Step One
Name
polyvinyl alcohol
Quantity
0.1 g
Type
reactant
Smiles
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
[Cl-].[Na+]
Step Three
Name
Quantity
19.8 g
Type
reactant
Smiles
C(C=C)(=O)OCC(CCCC)CC
Name
Quantity
0.5 g
Type
reactant
Smiles
C(C(=C)C)(=O)O
Name
Quantity
1.25 g
Type
reactant
Smiles
C(C(=C)C)(=O)OC
Name
Quantity
0.005 g
Type
reactant
Smiles
C(CCCCCCCCCCC)S
Name
Quantity
0.1 g
Type
reactant
Smiles
C(CCCCCCCCCCC)(=O)OOC(CCCCCCCCCCC)=O
Step Four
Name
Quantity
100 g
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to polymerize at temperature of 60° C. for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The resulting suspension particles were separated by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C=C)(=O)OCC(CCCC)CC.C(C(=C)C)(=O)O.C(C(=C)C)(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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